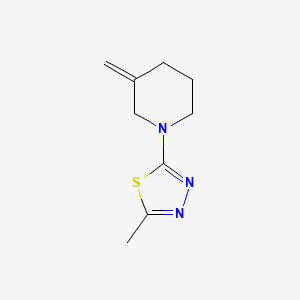

![molecular formula C13H12BFO3 B2995018 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid CAS No. 2096336-03-5](/img/structure/B2995018.png)

4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

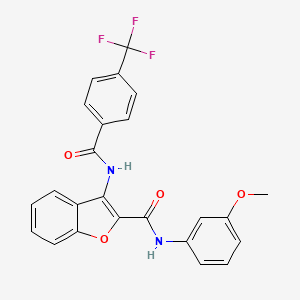

“4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid” is a chemical compound with the CAS Number: 2096336-03-5. It has a molecular weight of 246.05 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12BFO3/c15-12-7-3-10(4-8-12)13(16)9-1-5-11(6-2-9)14(17)18/h1-8,13,16-18H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Boronic acids, including “4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid”, can be used as reactants in various chemical reactions. For instance, they can participate in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis

This compound is a white to yellow powder . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Wissenschaftliche Forschungsanwendungen

Glucose Sensing Applications

Glucose Sensing via Aggregation and "Knock-Out" Binding : Researchers have utilized aggregates of amphiphilic monoboronic acids, featuring a hydrophobic pyrene fluorophore, for highly sensitive and selective ratiometric fluorescent sensing of glucose in aqueous solutions. The selectivity for glucose was notably enhanced through "knock-out" binding of fructose by phenylboronic acid, demonstrating the potential for precise glucose monitoring in biological contexts (Huang et al., 2013).

Synthesis Methodologies

Synthesis of 4-Arylcoumarins via Cu-Catalyzed Hydroarylation : A study demonstrated the use of methyl phenylpropiolates with a MOM-protected hydroxy group for hydroarylation with various arylboronic acids, including 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, leading to the formation of 4-arylcoumarins. This method facilitated the synthesis of biologically active compounds, showcasing the versatility of phenylboronic acids in synthetic chemistry (Yamamoto & Kirai, 2008).

Materials Science

Fluorophenylboronic Acid Substituted Chitosan for Insulin Loading and Release : Research into the modification of chitosan with fluorophenylboronic acid (FPBA) aimed to exploit FPBA's potential for glucose-responsive insulin delivery. The study found that FPBA substitution on chitosan could improve insulin encapsulation efficiency and glucose binding, indicating a promising approach for controlled insulin release in diabetic therapy (Luo et al., 2020).

Experimental Oncology

Antiproliferative Potential of Phenylboronic Acid Derivatives : A study exploring simple phenylboronic acid and benzoxaborole derivatives, including those similar to 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, found significant antiproliferative and proapoptotic effects in A2780 ovarian cancer cells. This research highlights the potential of phenylboronic acid derivatives in developing novel anticancer agents (Psurski et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids, including phenylboronic acids, are known to be used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a source of an aryl or alkyl group, which is transferred to a metal catalyst and then to an electrophilic organic group .

Mode of Action

In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation, a process in which it transfers its organic group to a metal catalyst . This reaction involves the formation of a new carbon-carbon bond, which is a key step in the synthesis of a wide range of organic compounds .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid can participate, is a key biochemical pathway. This reaction is widely used in organic synthesis to create carbon-carbon bonds . The reaction is mild and tolerant of various functional groups, making it versatile for synthesizing a wide range of organic compounds .

Result of Action

The primary result of the action of 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid. For instance, the compound is water-soluble and may spread in water systems . Additionally, the reaction conditions, such as temperature and pH, can affect the efficiency of the Suzuki-Miyaura coupling reaction .

Eigenschaften

IUPAC Name |

[4-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-12-7-3-10(4-8-12)13(16)9-1-5-11(6-2-9)14(17)18/h1-8,13,16-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABWNQSWILZWGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2994935.png)

![N-(2,4-dimethylphenyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2994936.png)

![[4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2994937.png)

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2994940.png)

![3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2994942.png)

![2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2994945.png)

![(Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994947.png)

![N-(2,4-difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2994949.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)